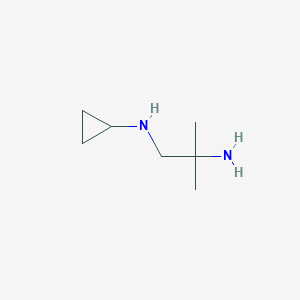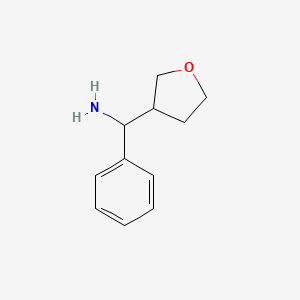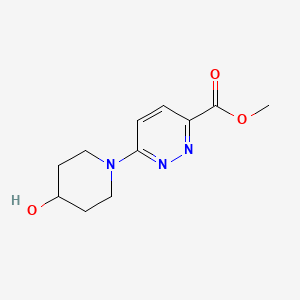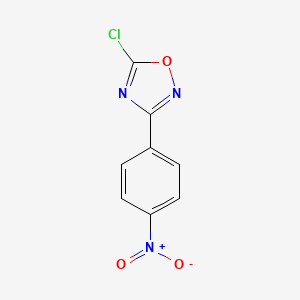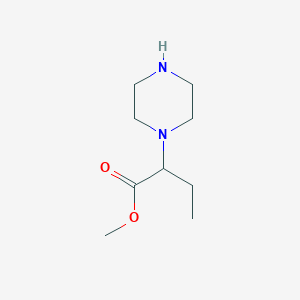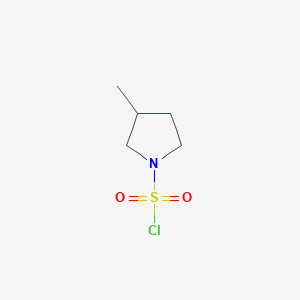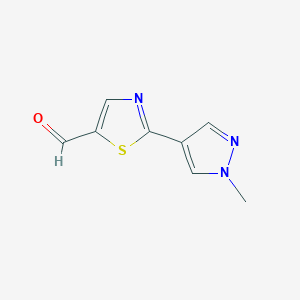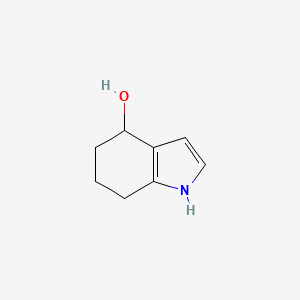
4,5,6,7-tetrahydro-1H-indol-4-ol
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-indol-4-ol is a heterocyclic compound . It is also known as 4,5,6,7-tetrahydro-4-oxoindole . The empirical formula is C8H9NO .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indol-4-ol involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
4,5,6,7-Tetrahydro-1H-indol-4-ol is a nonplanar structure of the cyclohexene moiety in an indole derivative . This structure promotes optimal binding to the active sites of enzymes and increases solubility .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-tetrahydro-1H-indol-4-ol include a melting point of 53-57 °C (lit.) . The molecular weight is 121.18 .Applications De Recherche Scientifique
Synthesis of Novel Porphyrins
A study by Lash et al. (1992) explored the synthesis of various 4,5,6,7-tetrahydro-1H-indoles (THIs) and their derivatives. These compounds were used to create novel porphyrins with four exocyclic rings, which have potential applications in materials science and biochemistry (Lash, Bladel, Shiner, Zajeski, & Balasubramaniam, 1992).
Structural Analysis in Organic Chemistry
Noland et al. (1996) conducted a detailed structural analysis of products from the acid-catalyzed condensation of indole with acetone. This included compounds structurally related to 4,5,6,7-tetrahydro-1H-indol-4-ol. Such studies are crucial for understanding the complex reactions and molecular structures in organic chemistry (Noland, Konkel, Konkel, Pearce, Barnes, & Schlemper, 1996).
Domino Reactions in Organic Synthesis
Maity, Pathak, and Pramanik (2013) reported the synthesis of 1,2-diaryl-1H-indol-4-ols through domino reactions. This study highlights the versatility of 4,5,6,7-tetrahydro-1H-indol-4-ol derivatives in facilitating complex organic syntheses (Maity, Pathak, & Pramanik, 2013).
Molecular Interactions and Crystal Engineering
Choudhury, Nagarajan, and Guru Row (2004) investigated the crystal structures of 4-ketotetrahydroindoles to study intermolecular interactions. These findings are significant for the field of crystal engineering and the development of new materials (Choudhury, Nagarajan, & Guru Row, 2004).
Platinum-Catalyzed Intramolecular Alkylation
Liu, Han, Wang, and Widenhoefer (2004) explored the platinum-catalyzed cyclization of 2-(4-pentenyl)indoles, which relates to derivatives of 4,5,6,7-tetrahydro-1H-indol-4-ol. This research opens pathways for novel synthetic approaches in pharmaceuticals and material sciences (Liu, Han, Wang, & Widenhoefer, 2004).
Safety And Hazards
Orientations Futures
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies could potentially be applied to the synthesis of 4,5,6,7-tetrahydro-1H-indol-4-ol in the future.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPXFQCCVZJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302467 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indol-4-ol | |
CAS RN |
192130-35-1 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192130-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)
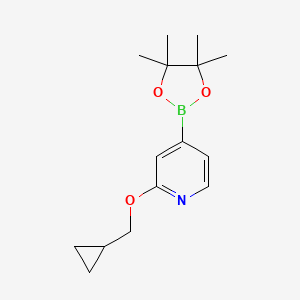
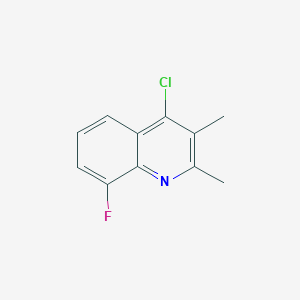
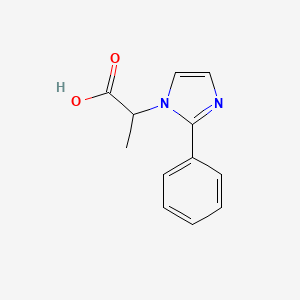
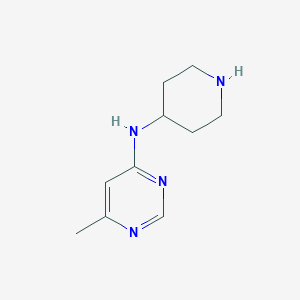
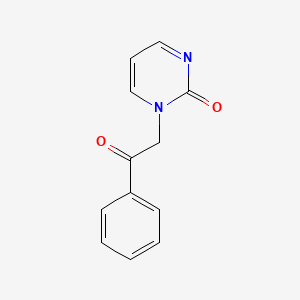
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
